molecular formula C4H10O2 B1233174 (S)-1,2-Butanediol CAS No. 73522-17-5

(S)-1,2-Butanediol

Cat. No. B1233174
CAS RN: 73522-17-5
M. Wt: 90.12 g/mol
InChI Key: BMRWNKZVCUKKSR-BYPYZUCNSA-N
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Description

Synthesis Analysis

Biotechnological production of butanediol derivatives, including 2,3-butanediol, through the fermentation of biomass and wastes presents a sustainable alternative to traditional chemical synthesis methods. This approach is driven by the scarcity of fossil fuels and the environmental impact of their extraction and use. The synthesis involves the use of genetically modified microorganisms to convert renewable resources into butanediol under specific operating conditions (Celińska & Grajek, 2009). Another innovative method includes the engineering of Escherichia coli to directly produce 1,4-butanediol from carbohydrate feedstocks, demonstrating a biocatalytic route from renewable resources (Yim et al., 2011).

Molecular Structure Analysis

The molecular structure of butanediol derivatives has been a subject of study to understand its physicochemical properties and reactivity. A notable investigation into 1,4-butanediol revealed its ability to act as a reducing agent in hydrogen-transfer reactions, showcasing its unique chemical behavior due to its internal structure (Maytum et al., 2010). The structure of 2,3-butanediol and its derivatives has been further elucidated through various analytical techniques, providing insights into its reactivity and potential applications (Fuqiang et al., 2012).

Chemical Reactions and Properties

Butanediol derivatives undergo a variety of chemical reactions, highlighting their versatility in chemical synthesis and industrial applications. For instance, 1,4-butanediol has been used as a reducing agent in transfer hydrogenation reactions, demonstrating its utility in organic synthesis (Maytum et al., 2010). Additionally, the catalytic conversion of 2,3-butanediol to butenes has been studied to understand the mechanistic pathways and improve the efficiency of this process (Zheng et al., 2018).

Physical Properties Analysis

The physical properties of butanediol derivatives, such as solubility, boiling point, and reactivity, are crucial for their industrial applications. Research into the renewable production of gasoline, solvents, and fuel additives from 2,3-butanediol highlights the compound's physical properties that make it suitable for use as a sustainable gasoline blending component and industrial solvent (Harvey et al., 2016).

Chemical Properties Analysis

The chemical properties of butanediol derivatives, such as reactivity with other compounds and potential for conversion into other valuable chemicals, are of significant interest. The synthesis and properties of monodisperse hydroxy-terminated oligomers from 1,4-butanediol demonstrate the compound's utility in polymer synthesis, indicating its versatile chemical properties (Fu et al., 1985).

Scientific Research Applications

Specific Scientific Field

Bioenergy, Biofuels, and Biochemicals .

Methods of Application or Experimental Procedures

Several bio-based 2,3-BD production processes have been developed and their economic advantages over petro-based production process have been reported . In particular, many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD . Several fermentation processes have been tested using feedstocks such as starch, sugar, glycerol, and even lignocellulose as raw materials .

Results or Outcomes

The construction of a demonstration plant that can annually produce around 300 tons of 2,3-BD is scheduled to be mechanically completed in Korea in 2019 .

Use in Thermodynamics Research

Specific Scientific Field

Thermodynamics, Physical Chemistry .

Summary of the Application

1,2-Butanediol is used in thermodynamics research for studying phase change data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .

Methods of Application or Experimental Procedures

The properties of 1,2-Butanediol are studied using various experimental methods such as spectroscopy and chromatography .

Results or Outcomes

The data obtained from these studies are compiled and used for various applications in thermodynamics and physical chemistry .

Synthesis of Chiral Compounds

Specific Scientific Field

Biochemical Engineering, Biotechnology .

Summary of the Application

Nicotinamide dependent enzymes are used along with cofactor regenerating enzymes for the synthesis of chiral compounds .

Methods of Application or Experimental Procedures

Dehydrogenases which depend on nicotinamide coenzymes are used for the preparation of chiral compounds, either by reduction of a prochiral precursor or by oxidative resolution of their racemate .

Results or Outcomes

An increasing number of examples in technical scale applications are known where nicotinamide dependent enzymes were used together with cofactor regenerating enzymes .

Increasing ATP Turnover for 2,3-Butanediol Synthesis

Specific Scientific Field

Biochemical Engineering, Biotechnology .

Methods of Application or Experimental Procedures

Enforced ATP wasting, implemented by overexpressing the genes of the ATP-hydrolyzing F1-part of the ATPase, leads to significant increases of yield and especially of productivity of 2,3-BDO synthesis in an E. coli producer strain under various cultivation conditions .

Results or Outcomes

The ATPase strain showed superior performance and finished the process twice as fast as the control strain and with higher 2,3-BDO yield . This demonstrates the high potential of enforced ATP wasting as a generic metabolic engineering strategy .

Safety And Hazards

“(S)-1,2-Butanediol” can cause serious eye irritation (Hazard Statements H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2S)-butane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWNKZVCUKKSR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,2-Butanediol

CAS RN

73522-17-5
Record name (S)-1,2-Butanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Investigations into the PCR enhancing capabilities of diol cosolvents were carried out using GTP as the primary template. This choice was made in order to provide the cosolvents with the greatest opportunity to demonstrate their effectiveness because GTP has the lowest GC content of the three templates used. Whether any diol is exclusively capable of amplifying c-jun at 92° C. was not investigated, since the diol family does not contain any member analogous to tetramethylene sulfoxide or sulfolane. The standard protocol for annealing temperature and concentration gradient screening was again followed. Additives were tested with GTP over annealing temperature gradients using a 95° C. denaturing temperature; 1,2-pentanediol and 1,2-hexanediol displayed detectable amplification only in very narrow concentration ranges, and trans-1,2-cyclopentanediol was inhibitory at all concentrations. These cosolvents were thus omitted from further studies. The optimal annealing temperatures for the remaining compounds were: ethylene glycol, 1,2-propanediol, 1,3-propanediol and cis-1,2-cyclopentanediol—58° C.; 1,2-butanediol—54° C.; 1,3-butanediol and 1,4-butanediol—60° C.; 2,4-pentanediol, 1,5-pentanediol, 1,6-hexanediol and MPD—56° C. The following concentration gradients were tested at these annealing temperatures: ethylene glycol—0.5, 1.0, 1.5, 2.0, 2.5, 3.0 and 4.5M; 1,2-propanediol—0.3, 0.5, 0.7, 0.9, 1.1, 1.4, 1.6, 1.8 and 2.0M; 1,3-propanediol—0.3, 0.5, 0.7, 0.9, 1.1 and 1.4M; 1,2-butanediol—0.1, 0.3, 0.5, 0.7, 0.8, 0.9 and 1.1M; 1,3-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8, 1.0 and 1.1M; 1,4-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8 and 1.0M; 1,5-pentanediol—0.1 to 0.6M in 0.1M intervals; 2,4-pentanediol—0.1 to 0.6 in 0.1M intervals; 1,6-hexanediol—0.05 to 0.35M in 0.05M intervals; MPD—0.1 to 0.5M in 0.1M intervals; cis-1,2-cyclopentanediol—0.05 to 0.3M in 0.05M intervals; glycerol—0.1 to 1.3M in 0.2M intervals. FIG. 4 shows results from the concentration gradients for 1,2-butanediol, 1,2-propanediol and glycerol. Potencies and effective ranges of the cosolvents are listed in Table 1. Virtually every diol studied provided nearly 100% specificity with GTP; thus, specificities are omitted from the table. Variation of amplification with concentration is displayed for 1,2-propanediol, 1,4-butanediol, 1,5-pentanediol and glycerol in FIG. 5. Splines for the three isomeric butanediols are shown in FIG. 6.
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Synthesis routes and methods II

Procedure details

The low boiling components of the hydrogenation mixture (principally water, acetic acid and hydrogenation products derived from methacrolein and allyl acetate) are distilled off under reduced pressure. The residue is subjected to the magnesia - promoted methanolysis in a manner similar to that described in Example II. It is passed continuously down through an 8 ft. × 1 in. diameter tube packed with one liter of the catalyst described in Example II and maintained at 130°C, against a countercurrent of methanol vapor (2000 grams per 800 gram charge per hour). Methyl acetate and the excess methanol are condensed from the top effluent, and a butanediol-rich trickle phase is taken into the boiler. Analysis of the latter (in a case using a single charge) by quantitative glpc shows the presence of 248 g of 1.4 - butanediol (69% yield in the conversion from allyl acetate), 17 grams of 2-methyl-1,3-propanediol (5% yield), and 47 grams of 1,2-butanediol (13% yield).
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Synthesis routes and methods III

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
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Synthesis routes and methods IV

Procedure details

The photoreceptors of Comparative Examples (2) through (8) were obtained in the same manner as Example 1 except that 1-heptanol, 1-octanol, ethylene glycol, 1,2-butanediol, 1,2-hexanediol, glycerin and 1,16-hexadecanediol were used in place of 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1,2-Butanediol
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Reactant of Route 6
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Citations

For This Compound
26
Citations
GW Kohring, P Wiehr, M Jeworski… - … in Agricultural and …, 2003 - researchgate.net
From the Rhodobacter sphaeroides mutant D a galactitol dehydrogenase (GDH) was isolated and characterized in an earlier investigation (1). The enzyme expressed activity with a …
Number of citations: 9 www.researchgate.net
H Toshima, A Ichihara - Bioscience, biotechnology, and biochemistry, 1995 - jstage.jst.go.jp
All four stereoisomers of coronamic acid were synthesized from both enantiomers of 1, 2-butanediol. Cyclopropanation of cyclic sulfate with the dibenzyl malonate anion gave …
Number of citations: 27 www.jstage.jst.go.jp
R Renirie, A Pukin, B van Lagen… - Journal of Molecular …, 2010 - Elsevier
Previously it has been shown that glycerol can be regioselectively glucosylated by sucrose phosphorylase from Leuconostoc mesenteroides to form 2-O-α-d-glucopyranosyl-glycerol (…
Number of citations: 18 www.sciencedirect.com
LG Lee, GM Whitesides - The Journal of Organic Chemistry, 1986 - ACS Publications
Glycerol dehydrogenase (GDH, EC 1.1. 1.6, from Enterobacter aerogenes or Cellulomonas sp.) catalyzes the interconversion of analogues of glycerol and dihydroxyacetone. Its …
Number of citations: 159 pubs.acs.org
T Kometani, Y Morita, H Yoshii, Y Kiyama… - Journal of fermentation …, 1995 - Elsevier
We studied oxidative resolution with bakers' yeast for the large-scale preparation of chiral 1,2-alkanediol. First, we estimated the outline of the enantioselective oxidation, especially in …
Number of citations: 16 www.sciencedirect.com
LG Lee, GM Whitesides - J. Org. Chem, 1986 - gmwgroup.harvard.edu
Glycerol dehydrogenase (GDH, EC 1.1. 1.6, from Enterobacter aerogenes or Cellulomonas sp.) catalyzes the interconversion of analogues of glycerol and dihydroxyacetone. Its …
Number of citations: 2 gmwgroup.harvard.edu
K Zhao, S Yang, Q Gong, L Duan, Z Gu - Angewandte Chemie, 2021 - Wiley Online Library
A Cu‐catalyzed enantioselective ring‐opening alkoxygenation reaction of cyclic diaryliodonium salts and diols in the presence of borinic acids was reported. Tuning structure of borinic …
Number of citations: 30 onlinelibrary.wiley.com
S Shimizu, M Kataoka - Biotransformations, 1999 - Springer
Enzyme (biocatalysis) reactions display far greater specificities, such as substrate specificity, stereospecificity, regiospecificity and so on, than more conventional forms of organic …
Number of citations: 10 link.springer.com
J Hasegawa, M Ogura, S Tsuda… - Agricultural and …, 1990 - Taylor & Francis
A novel method for producing optically active 1,2-diols by microbial Stereoinversion was developed. It was found that some microorganisms could convert only (R)-1,2-pentanediol in …
Number of citations: 132 www.tandfonline.com
MP Méndez, M Meunier, JF Alcañiz - Materials Science and Engineering: B, 2024 - Elsevier
The crystal structure of six cationic cholesteric liquid crystal polyesters with choline, ammonium, and amide end groups are reported: PTOBEE-Choline [(C 26 H 20 O 8 ) n -C 5 H 13 N]; …
Number of citations: 0 www.sciencedirect.com

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